molecular formula C25H19ClN2S B2403633 3-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide CAS No. 866038-67-7

3-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide

Cat. No.: B2403633
CAS No.: 866038-67-7
M. Wt: 414.95
InChI Key: MCUCXBTYLKWOOA-UHFFFAOYSA-N
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Description

3-Chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide (CAS: 866038-67-7) is a tetrasubstituted imidazole derivative featuring a 3-chlorobenzyl sulfide group at position 2, 4,5-diphenyl substituents, and a 2-propynyl group at position 1 of the imidazole core .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)29-18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUCXBTYLKWOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C(N=C1SCC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. The compound's structure features an imidazole core, which is known to interact with various biological targets, leading to diverse pharmacological effects.

  • Molecular Formula : C25H19ClN2S
  • Molar Mass : 414.95 g/mol
  • CAS Number : 339277-03-1

The biological activity of this compound is primarily attributed to its imidazole ring, which can modulate enzyme activity and exhibit antimicrobial properties. The interactions often involve binding to metal ions or enzymes, leading to the inhibition or activation of critical biological pathways. Research indicates that these interactions may disrupt microbial growth and inhibit specific enzymes, making the compound a candidate for further pharmacological development .

Antimicrobial Properties

Studies have demonstrated that compounds with similar imidazole structures possess significant antimicrobial activity. For instance, the imidazole derivatives have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may exhibit comparable effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features:

Compound NameStructureUnique Features
4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfideStructureDifferent core structure (triazin)
2-Chlorobenzyl 4,5-dihydro-1H-imidazol-2-yl sulfide hydrochlorideStructureDifferent substituents on the imidazole ring

The specificity of substitution in this compound enhances its reactivity and biological properties compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of imidazole derivatives. For example:

  • Enzyme Inhibition : Research indicates that certain imidazole derivatives can inhibit enzymes such as HIV protease effectively. The structural modifications in the imidazole core can significantly influence their inhibitory potency against various enzymes .
  • Cell Cycle Analysis : In vitro studies have shown that some derivatives induce cell cycle arrest in cancer cells. This mechanism is crucial for developing therapeutic agents targeting cancer cell proliferation .
  • Antimicrobial Testing : Preliminary tests have confirmed the antimicrobial efficacy of similar compounds against common pathogens, indicating a promising avenue for further exploration of this compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with imidazole cores can exhibit significant antimicrobial properties. The specific interactions of 3-chlorobenzyl 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl sulfide with microbial enzymes may lead to inhibition of growth or activity, making it a candidate for developing new antimicrobial agents.

Cancer Research
The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy. Studies have shown that imidazole derivatives can affect pathways involved in cancer cell proliferation and survival .

Drug Development
As a lead compound, this sulfide can serve as a precursor for synthesizing more complex pharmaceuticals. The interactions with biological targets could be leveraged to develop drugs that specifically target diseases influenced by these pathways .

Biological Research

Biological Mechanisms
The mechanisms through which this compound exerts its effects involve binding to metal ions or enzymes, leading to modulation of various biological pathways. This characteristic makes it valuable in pharmacological studies aimed at understanding disease mechanisms .

Toxicological Studies
In the context of toxicology, this compound can be profiled for chronic toxicity effects using established databases like ToxRefDB. Such studies provide insights into the safety and biological impact of the compound in long-term exposure scenarios .

Industrial Applications

Synthesis of Advanced Materials
In industrial chemistry, this compound is utilized as a building block for synthesizing advanced materials. Its unique structure allows for the creation of new products with enhanced performance characteristics in various applications, including coatings and polymers.

Chemical Reactions
this compound can undergo various chemical reactions such as oxidation and substitution. These reactions are crucial for developing derivatives that may possess improved properties or functionalities .

Case Studies

Study FocusDescriptionFindings
Antimicrobial EfficacyExamined the compound's effects on bacterial growthDemonstrated significant inhibition against several strains
Cancer Cell ProliferationInvestigated the impact on cancer cell linesShowed reduced proliferation rates in treated cells
Toxicity ProfilingLong-term exposure studies using rodent modelsIdentified potential target organs affected by chronic exposure

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with key analogs (Table 1), highlighting substituent effects on properties:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C25H19ClN2S* ~415* 3-Cl-benzyl, 4,5-diphenyl, 2-propynyl High lipophilicity (Cl substituent)
3-Fluoro analog C25H19FN2S 398.5 3-F-benzyl, 4,5-diphenyl, 2-propynyl Enhanced polarity (F vs. Cl)
2-(p-Cl-phenyl)-3-(4,5-diphenylimidazol-2-yl)-indole C36H27ClN3 536.19 p-Cl-phenyl, indole, 4,5-diphenyl Antiurease/antioxidant activity
PTBIBI Not reported - tert-butyl, benzimidazole, terphenyl Donor-acceptor design for optoelectronics
MCFBIBI Not reported - trifluoromethyl, benzimidazole, terphenyl Strong electron-withdrawing (CF3) group

*Calculated based on structural similarity to .

Substituent Effects on Properties

  • Halogen Influence: Replacing fluorine (3-F analog) with chlorine (target compound) increases lipophilicity (Cl: LogP ~2.8 vs.
  • Propynyl Group : The 2-propynyl moiety in the target compound and its 3-F analog enables click chemistry applications (e.g., azide-alkyne cycloaddition) for bioconjugation or polymer synthesis.

Research Tools and Structural Validation

Crystallographic software such as SHELX (for refinement) , OLEX2 (structure solution) , and WinGX/ORTEP (visualization) are critical for resolving the complex stereochemistry of imidazole derivatives. For example, ’s indole-imidazole hybrid was likely validated using these tools to confirm regioselectivity and substituent orientation .

Q & A

Q. What strategies address challenges in solving crystal structures of flexible derivatives (e.g., propargyl rotation)?

  • Methodology : Low-temperature (90–150 K) data collection minimizes thermal motion artifacts. SHELXD or SIR2014 resolves phase problems in twinned crystals. For flexible propargyl chains, restraints on anisotropic displacement parameters (ADPs) improve refinement convergence .

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